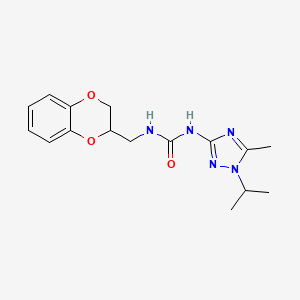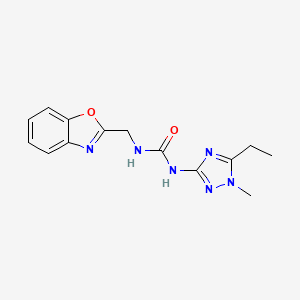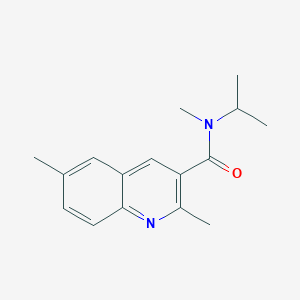![molecular formula C19H23N3O3 B5904721 1-[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butan-1-one](/img/structure/B5904721.png)
1-[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butan-1-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a bicyclic azabicycloheptane moiety with an oxadiazole ring, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Azabicycloheptane Moiety: This can be achieved through a series of cyclization reactions involving amines and alkenes under specific conditions such as high temperature and pressure.
Construction of the Oxadiazole Ring: This step involves the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride.
Coupling of the Two Moieties: The final step involves coupling the azabicycloheptane and oxadiazole moieties through a series of condensation reactions, often using catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Halogens, nucleophiles like amines or alcohols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(1S,4S)-2-azabicyclo[22
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of neuropharmacology and anti-inflammatory research.
Biology: It can be used as a probe to study biological pathways and interactions, especially those involving neurotransmitters and receptors.
Materials Science: The compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 1-[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butan-1-one exerts its effects is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.
(3-Chloropropyl)trimethoxysilane: An organosilane used in surface modification and materials science.
Uniqueness
1-[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butan-1-one stands out due to its unique combination of a bicyclic azabicycloheptane moiety and an oxadiazole ring. This structure imparts specific chemical and biological properties that are not found in the similar compounds listed above, making it a valuable subject for further research and development.
Properties
IUPAC Name |
1-[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-16-5-2-4-14(11-16)19-20-17(25-21-19)6-3-7-18(23)22-12-13-8-9-15(22)10-13/h2,4-5,11,13,15H,3,6-10,12H2,1H3/t13-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAKYTRGJKEOLU-ZFWWWQNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CCCC(=O)N3CC4CCC3C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CCCC(=O)N3C[C@H]4CC[C@H]3C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[4-(4-ethoxy-3-methylphenyl)butanoyl]-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile](/img/structure/B5904651.png)
![3-{1-[4-(allyloxy)-3-chloro-5-ethoxybenzyl]pyrrolidin-2-yl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5904661.png)
![2-[(2-methylprop-2-en-1-yl)oxy]-N-[(3-pyridin-3-ylisoxazol-5-yl)methyl]benzamide](/img/structure/B5904671.png)
![3-(5-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}-2-thienyl)prop-2-yn-1-ol](/img/structure/B5904673.png)

![5-ethyl-2-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}methyl)pyridine](/img/structure/B5904695.png)
![2-(1-{[1-(cycloheptylacetyl)piperidin-4-yl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B5904696.png)
![1-(2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)piperidin-3-ol](/img/structure/B5904697.png)


![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-N'-[1-(pyridin-4-ylmethyl)piperidin-4-yl]urea](/img/structure/B5904717.png)
![4-[[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl-(2-methoxyethyl)amino]methyl]benzoic acid](/img/structure/B5904728.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(quinoxalin-2-ylmethyl)methanamine](/img/structure/B5904736.png)
![2-[(3-ethoxybenzyl)(quinolin-3-ylmethyl)amino]ethanol](/img/structure/B5904743.png)
